molecular formula C33H50N4O6S B162721 Remikiren CAS No. 135669-48-6

Remikiren

Numéro de catalogue B162721
Numéro CAS: 135669-48-6
Poids moléculaire: 630.8 g/mol
Clé InChI: UXIGZRQVLGFTOU-VQXQMPIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Remikiren is a potent and selective inhibitor of renin, which is a key enzyme involved in the regulation of blood pressure. Renin is an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, which promotes sodium retention and potassium excretion. Remikiren has been shown to be effective in reducing blood pressure in patients with hypertension and has potential applications in the treatment of other cardiovascular diseases.

Applications De Recherche Scientifique

Renin Inhibition in Hypertension

Remikiren (Ro 42-5892) has been studied for its effects on hypertension, particularly in relation to its renin-inhibiting properties. In patients with essential hypertension, remikiren demonstrated an ability to inhibit plasma renin activity and reduce angiotensin II levels, though its antihypertensive effect was not significant when used alone. However, when used with a diuretic, it showed a marked potentiation of blood pressure reduction (Himmelmann et al., 1996).

Renal Hemodynamics

The impact of remikiren on renal function has been another area of interest. Studies indicate that a single oral dose of remikiren in hypertensive patients can induce renal vasodilation without affecting the glomerular filtration rate, despite a significant decrease in blood pressure. This response is more pronounced in patients with a more activated renin-angiotensin system (Paassen et al., 1995).

Comparative Efficacy in Primates

Comparative studies of renin inhibitors in primates, including remikiren, have shown that remikiren was more effective than other inhibitors in reducing arterial pressure. This efficacy was observed despite similar biochemical changes in the plasma components of the renin-angiotensin system across different inhibitors, suggesting a unique mechanism of action for remikiren in certain animal models (Clozel & Fischli, 1993).

Pharmacokinetics and Drug Distribution

The pharmacokinetics and distribution of remikiren have been extensively studied. Remikiren demonstrated rapid uptake by tissues in various species, with the kidney showing the highest concentrations. This uptake may act as a reservoir for the drug, contributing to its prolonged pharmacological activity despite high plasma clearance (Richter et al., 1996).

Mechanism of Action and Molecular Interactions

Further insights into the binding mechanism of renin and remikiren have been provided by various computational techniques and biological assays. This analysis revealed that minor changes are induced to renin upon drug binding and that remikiren forms an extensive network of hydrogen bonds with renin. These findings have helped to understand the specific interactions at the molecular level (Tzoupis et al., 2015).

Propriétés

IUPAC Name

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGZRQVLGFTOU-VQXQMPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155121
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Several in vivo experiments have shown that remikiren is specific for renin and does not decrease arterial pressure by an unrelated mechanism.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Remikiren

CAS RN

126222-34-2
Record name Remikiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126222-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remikiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remikiren
Reactant of Route 2
Reactant of Route 2
Remikiren
Reactant of Route 3
Reactant of Route 3
Remikiren
Reactant of Route 4
Remikiren
Reactant of Route 5
Remikiren
Reactant of Route 6
Remikiren

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.